molecular formula C20H24N2O4S B4725457 3,3'-thiobis[N-(2-methoxyphenyl)propanamide]

3,3'-thiobis[N-(2-methoxyphenyl)propanamide]

Cat. No. B4725457
M. Wt: 388.5 g/mol
InChI Key: WVUSSMBMQWENTF-UHFFFAOYSA-N
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Description

3,3'-thiobis[N-(2-methoxyphenyl)propanamide], also known as TMBPP, is a chemical compound that has caught the attention of many researchers due to its unique properties. It is a type of thiol-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3,3'-thiobis[N-(2-methoxyphenyl)propanamide] is not well understood. However, it is believed that the thiol group present in the compound plays a crucial role in its biological activity. Studies have shown that 3,3'-thiobis[N-(2-methoxyphenyl)propanamide] can interact with proteins and enzymes, which can lead to changes in their activity.
Biochemical and Physiological Effects:
3,3'-thiobis[N-(2-methoxyphenyl)propanamide] has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. 3,3'-thiobis[N-(2-methoxyphenyl)propanamide] has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

3,3'-thiobis[N-(2-methoxyphenyl)propanamide] has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It is also relatively inexpensive compared to other compounds used in scientific research. However, 3,3'-thiobis[N-(2-methoxyphenyl)propanamide] has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 3,3'-thiobis[N-(2-methoxyphenyl)propanamide] in scientific research. One potential application is in the development of new drugs that can target specific proteins and enzymes. 3,3'-thiobis[N-(2-methoxyphenyl)propanamide] can also be used in the development of new materials, such as metal complexes and fluorescent probes, which have potential applications in various fields. Additionally, further studies are needed to understand the mechanism of action of 3,3'-thiobis[N-(2-methoxyphenyl)propanamide] and its potential applications in biomedicine.
In conclusion, 3,3'-thiobis[N-(2-methoxyphenyl)propanamide] is a unique compound that has potential applications in various fields, including biomedicine and catalysis. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3,3'-thiobis[N-(2-methoxyphenyl)propanamide] and its applications in various fields.

Scientific Research Applications

3,3'-thiobis[N-(2-methoxyphenyl)propanamide] has been used in various scientific research studies due to its unique properties. It has been used in the synthesis of metal complexes, which have been found to have potential applications in biomedicine and catalysis. 3,3'-thiobis[N-(2-methoxyphenyl)propanamide] has also been used in the synthesis of fluorescent probes, which can be used in bioimaging and sensing applications.

properties

IUPAC Name

3-[3-(2-methoxyanilino)-3-oxopropyl]sulfanyl-N-(2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-25-17-9-5-3-7-15(17)21-19(23)11-13-27-14-12-20(24)22-16-8-4-6-10-18(16)26-2/h3-10H,11-14H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUSSMBMQWENTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCSCCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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